

# An In-Depth Technical Guide to 5-Propylbenzene-1,3-diol-d5

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## Compound of Interest

Compound Name: 5-Propylbenzene-1,3-diol-d5

Cat. No.: B15289376

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Propylbenzene-1,3-diol-d5**, a deuterated analog of Divarinol. Given the limited availability of specific data for the deuterated compound, this guide leverages information on its non-deuterated counterpart, 5-Propylbenzene-1,3-diol, as a primary reference for its physicochemical properties and synthetic methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.

## Core Compound Information

**5-Propylbenzene-1,3-diol-d5** is the deuterated form of 5-Propylbenzene-1,3-diol, also known as Divarinol. The primary application of deuterated compounds in biomedical research is as internal standards for quantitative mass spectrometry-based analyses, owing to their similar chemical properties to the endogenous compound but distinct mass.

Identifier	Value
Compound Name	5-Propylbenzene-1,3-diol-d5
Synonyms	Divarinol-d5, 5-(propyl-d5)benzene-1,3-diol
CAS Number	498542-90-8 <sup>[1]</sup>
Unlabelled CAS Number	500-49-2 <sup>[1]</sup>

## Physicochemical Properties

The following tables summarize the known quantitative data for the non-deuterated 5-Propylbenzene-1,3-diol, which are expected to be very similar for the d5 analogue.

Table 1: General Properties

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>7</sub> D <sub>5</sub> O <sub>2</sub>
Molecular Weight	157.23 g/mol
Appearance	White to brown crystalline solid

Table 2: Predicted Physical Properties

Property	Value
Melting Point	82.8 °C
Boiling Point	234.66 °C (rough estimate)
Density	1.0505 g/cm <sup>3</sup> (rough estimate)
Refractive Index	1.4024 (estimate)

Table 3: Solubility Data

Solvent	Solubility
DMF	2 mg/mL
DMSO	2 mg/mL
Ethanol	5 mg/mL
PBS (pH 7.2)	1 mg/mL

## Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **5-Propylbenzene-1,3-diol-d5** is not readily available in the public domain, the synthesis of its non-deuterated analogue, 5-Propylbenzene-1,3-diol, has been described.[2][3] The synthesis of the deuterated version would likely follow a similar pathway, utilizing a deuterated propyl source.

#### Synthesis of 5-Propylbenzene-1,3-diol (Unlabelled)

A common synthetic route involves the demethylation of 1,3-dimethoxy-5-propylbenzene.

#### Materials:

- 1,3-dimethoxy-5-propylbenzene
- Glacial acetic acid
- Hydrobromic acid (48%)
- Deionized water
- Diethyl ether (Et<sub>2</sub>O)
- Saturated sodium bicarbonate solution
- Saturated brine solution
- Magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- In a 100 mL round-bottom flask, combine 1,3-dimethoxy-5-propylbenzene (1.0 equiv.) with a 1:1 mixture of glacial acetic acid and 48% hydrobromic acid.
- Reflux the reaction mixture at 125 °C for 3 hours with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the starting material is consumed, allow the reaction to cool to room temperature.
- Quench the reaction by adding deionized water.

- Transfer the biphasic solution to a separatory funnel and extract the organic layer with diethyl ether (3 x 20 mL).
- Combine the organic layers and neutralize with a saturated sodium bicarbonate solution.
- Wash the organic layer with a saturated brine solution.
- Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield 5-Propylbenzene-1,3-diol.[2]

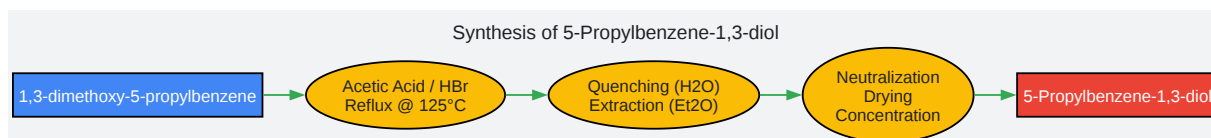
## Applications in Research and Drug Development

5-Propylbenzene-1,3-diol and its derivatives are of interest in drug development due to their biological activities, which include antifungal, antiviral, anticonvulsant, and anti-inflammatory properties.[2] It is a known intermediate in the synthesis of Cannabigerovarín (CBGV), a cannabinoid.[2][4]

Deuterated compounds like **5-Propylbenzene-1,3-diol-d5** are invaluable as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These methods are crucial for pharmacokinetic and metabolic studies in drug development.

## Visualizations

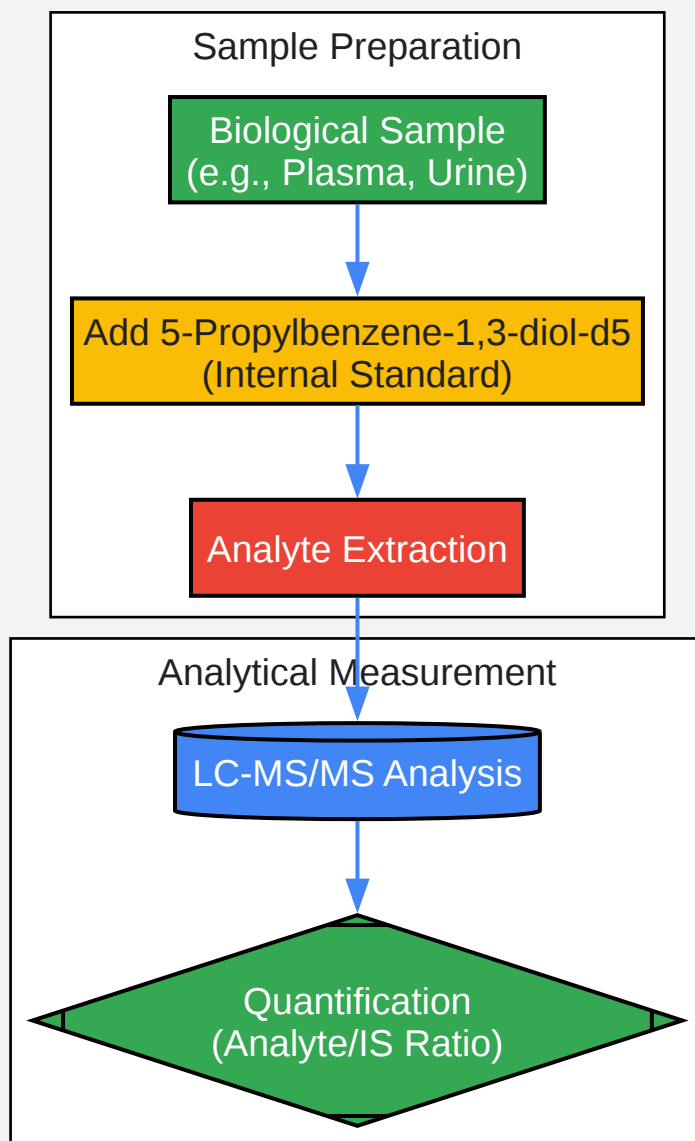
The following diagrams illustrate the synthesis of the unlabelled compound and a conceptual workflow for its use as an internal standard.



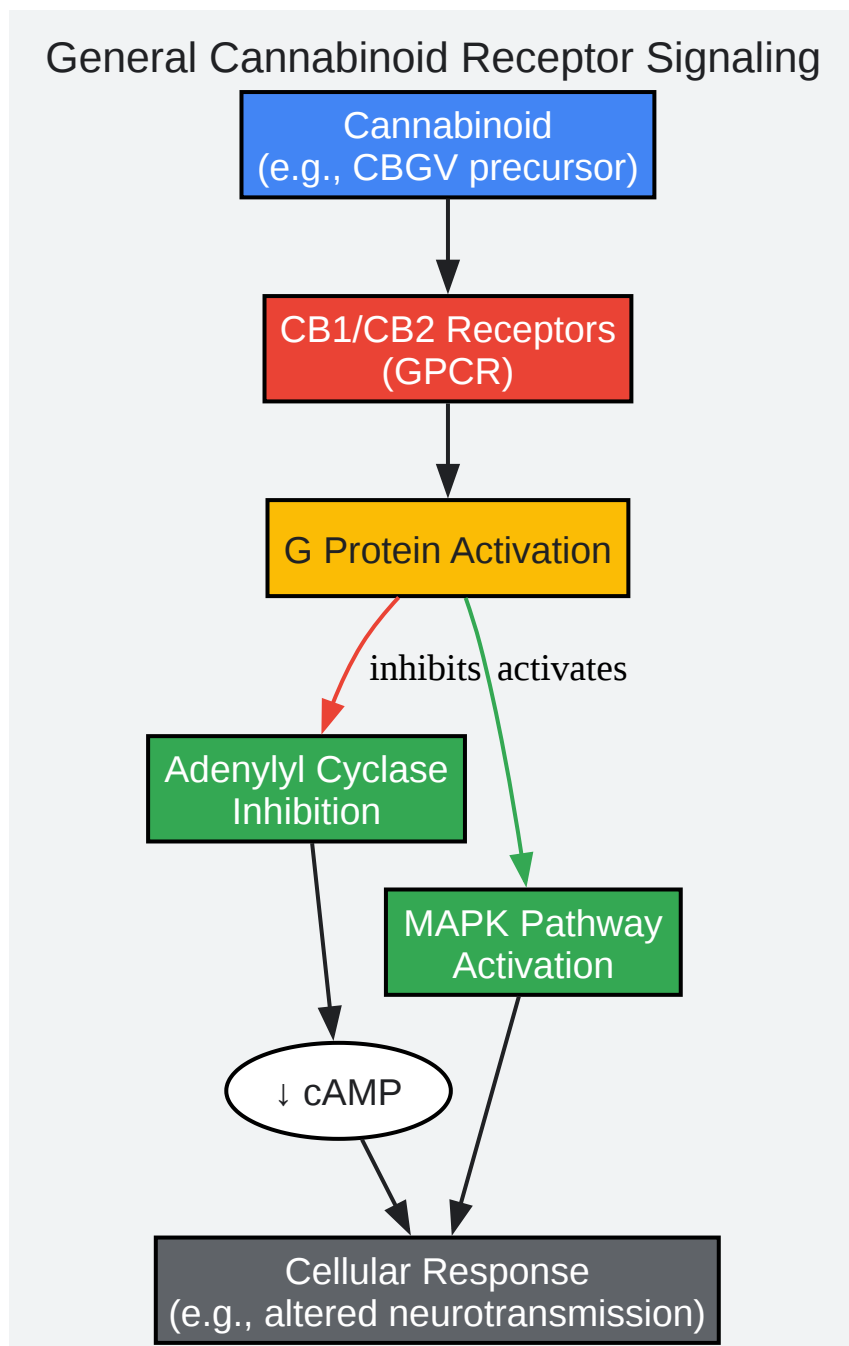
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Caption: Synthesis of 5-Propylbenzene-1,3-diol.

## Workflow for Quantitative Analysis using a Deuterated Internal Standard

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Caption: Quantitative analysis workflow.



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Caption: General cannabinoid receptor signaling.

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## References

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